
6-Bromo-5,7-difluoroquinoline
Vue d'ensemble
Description
“6-Bromo-5,7-difluoroquinoline” is a chemical compound with the molecular formula C9H4BrF2N . It has a molecular weight of 244.03 g/mol .
Molecular Structure Analysis
The InChI code for “this compound” isInChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H . The Canonical SMILES is C1=CC2=C(C(=C(C=C2N=C1)F)Br)F . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 244.03 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 242.94952 g/mol . Its topological polar surface area is 12.9 Ų .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Quinoline Derivatives : 6-Bromo-5,7-difluoroquinoline has been used in the synthesis of various quinoline derivatives. For instance, 7-alkylamino-2-methylquinoline-5,8-diones were prepared using 6-bromo-2-methylquinoline-5,8-dione, showcasing its utility in nucleophilic substitution reactions and the development of synthetic routes for key intermediates in quinoline chemistry (Choi & Chi, 2004).
Photolabile Protecting Group : Brominated hydroxyquinoline derivatives, including those related to 6-bromoquinoline, have been synthesized and identified as efficient photolabile protecting groups with sensitivity to multiphoton excitation. This makes them useful in biological studies, particularly for caging groups in biological messengers (Fedoryak & Dore, 2002).
Biological and Pharmaceutical Applications
Anticancer Properties : Some 6-bromoquinoline derivatives have shown potential in anticancer drug development. For example, 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from 6-bromo-2-styrylquinazolin-4(3H)-ones, exhibited promising anticancer properties against various cancer cell lines and were also evaluated for their antimicrobial properties (Agbo et al., 2015).
Antimicrobial Activity : Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, a compound structurally related to this compound, demonstrated significant antimicrobial activity against a variety of bacteria and yeast, indicating their potential in developing new antimicrobial agents (Okide et al., 2000).
Radioligand and Imaging Studies
- PET Imaging Studies : 5-Bromo-6-nitroquipazine, a bromine-76-labelled analogue similar in structure to this compound, was evaluated as a potential radioligand for positron emission tomography (PET) imaging of the serotonin transporter. This study demonstrated its potential for brain imaging in studying affective disorders (Lundkvist et al., 1999).
Synthetic Methods Optimization
- Telescoping Process in Synthesis : The compound 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate related to this compound, was synthesized using a telescoping process. This approach improved the original synthetic route, demonstrating how optimization techniques can enhance the efficiency of producing such compounds (Nishimura & Saitoh, 2016).
Mécanisme D'action
Target of Action
It is known that quinolines, the family to which this compound belongs, are often used as a basic structure for the development of synthetic antimalarial drugs, enzyme inhibitors, and drugs exhibiting antibacterial, antineoplastic, and antiviral activities .
Mode of Action
The interaction of quinolines with their targets often involves the inhibition of various enzymes, leading to their antibacterial, antineoplastic, and antiviral effects .
Biochemical Pathways
Quinolines are known to interfere with several biochemical pathways, leading to their wide range of biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.6 cm/s .
Result of Action
Quinolines are known to exhibit a broad spectrum of biological activities, including antibacterial, antineoplastic, and antiviral effects .
Propriétés
IUPAC Name |
6-bromo-5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAWZZRBLJDTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668261 | |
| Record name | 6-Bromo-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1022091-49-1 | |
| Record name | 6-Bromo-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-5,7-DIFLUOROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


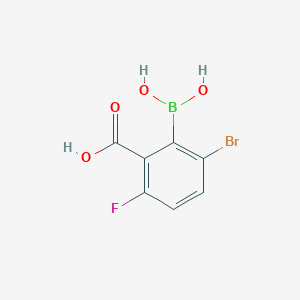
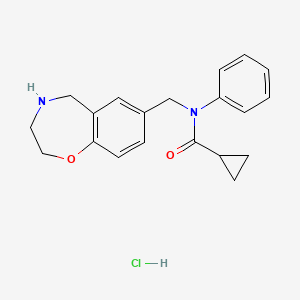
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)
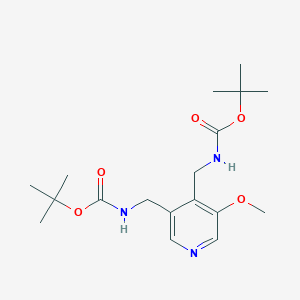
![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)
![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)
![3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridinetrihydrochloride](/img/structure/B1390096.png)
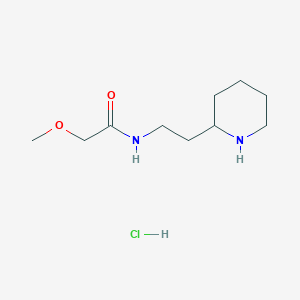
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![[(3R,4S)-3-methylpyrrolidine-3,4-diyl]dimethanol hydrochloride](/img/structure/B1390101.png)
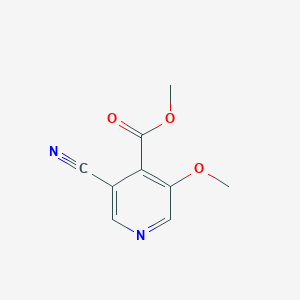
![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)